molecular formula C13H20ClNO3 B1505185 4-(3,5-Dimethoxyphenoxy)piperidine HCl CAS No. 245057-74-3

4-(3,5-Dimethoxyphenoxy)piperidine HCl

Cat. No.: B1505185
CAS No.: 245057-74-3
M. Wt: 273.75 g/mol
InChI Key: VNVSWECRUFUYOC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenoxy)piperidine HCl is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-7-12(16-2)9-13(8-11)17-10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSWECRUFUYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702295
Record name 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1)
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Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245057-74-3
Record name Piperidine, 4-(3,5-dimethoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245057-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Scalable Synthesis of 4-(3,5-Dimethoxyphenoxy)piperidine HCl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules. Its structural rigidity, combined with the synthetic versatility of the ether linkage and the piperidine nitrogen, allows for the precise positioning of pharmacophoric elements in three-dimensional space. This has led to its incorporation into a wide range of therapeutic agents, including those targeting central nervous system (CNS) disorders, cardiovascular diseases, and pain.[1] The specific target of this guide, 4-(3,5-dimethoxyphenoxy)piperidine HCl, serves as a crucial building block for more complex pharmaceutical intermediates. The dimethoxyphenoxy group can be a key pharmacophoric element or a precursor to other functionalities, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development.

This application note provides a comprehensive overview of three distinct and scalable synthetic routes to this compound. Each route is presented with a detailed, step-by-step protocol, an analysis of its scalability, and a discussion of the underlying chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs, from laboratory-scale synthesis to industrial production.

Strategic Overview: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be conceptually divided into three key stages:

  • Protection of the Piperidine Nitrogen: To prevent side reactions at the nucleophilic nitrogen of the piperidine ring during the etherification step, a protecting group is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which directly leads to the desired hydrochloride salt.[2][3]

  • Formation of the Aryl Ether Linkage: This is the core transformation of the synthesis, and three powerful and scalable methods will be discussed:

    • Williamson Ether Synthesis: A classic and reliable method for forming ether bonds.[4][5]

    • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed approach that often offers higher efficiency and broader substrate scope.[6][7]

    • Mitsunobu Reaction: A versatile method for forming ethers with inversion of stereochemistry, should a chiral center be present at the 4-position of the piperidine.[8][9]

  • Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using a solution of hydrogen chloride.[10][11]

The following diagram illustrates the general synthetic workflow:

G cluster_0 Stage 1: Piperidine Protection cluster_1 Stage 2: Aryl Ether Formation (Alternative Routes) cluster_2 Stage 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-(3,5-dimethoxyphenoxy)piperidine N-Boc-4-(3,5-dimethoxyphenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(3,5-dimethoxyphenoxy)piperidine Route A: Williamson Ether Synthesis Route B: Buchwald-Hartwig C-O Coupling Route C: Mitsunobu Reaction This compound This compound N-Boc-4-(3,5-dimethoxyphenoxy)piperidine->this compound HCl

Caption: General Synthetic Workflow.

Each of the three etherification routes offers distinct advantages and disadvantages in terms of scalability, cost, and operational complexity. The choice of the optimal route will depend on the specific requirements of the synthesis.

Synthetic Route Key Advantages Potential Challenges for Scalability
Williamson Ether Synthesis Cost-effective reagents, well-established methodology.May require harsh reaction conditions (strong bases, high temperatures), potential for elimination side products with certain substrates.
Buchwald-Hartwig C-O Coupling High yields, mild reaction conditions, broad substrate scope.Cost of palladium catalyst and specialized ligands, potential for heavy metal contamination in the final product.
Mitsunobu Reaction Mild reaction conditions, stereochemical control (inversion).Stoichiometric amounts of reagents leading to significant waste, purification from byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can be challenging on a large scale.

Detailed Protocols and Methodologies

Part 1: Preparation of the Key Intermediate: N-Boc-4-hydroxypiperidine

The protection of 4-hydroxypiperidine with a Boc group is a crucial first step for all three subsequent etherification routes. This reaction is typically high-yielding and straightforward to perform on a large scale.[4][12]

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

  • Materials:

    • 4-Hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, add 4-hydroxypiperidine (1.0 eq) and deionized water (10 mL per gram of 4-hydroxypiperidine).

    • Add sodium bicarbonate (1.5 eq) to the solution and stir until it dissolves.

    • Add dichloromethane (10 mL per gram of 4-hydroxypiperidine) to the flask.

    • To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL per gram of Boc₂O) dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting material).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine as a white to off-white solid.

  • Scalability Considerations: This reaction is highly scalable. For larger batches, a reactor with efficient stirring is recommended to ensure good mixing of the biphasic system. The workup is a simple extraction, which is amenable to industrial-scale processes.

Part 2: Aryl Ether Formation - Three Scalable Routes

This classical approach involves the deprotonation of 3,5-dimethoxyphenol to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 4-position of the N-Boc-protected piperidine. To enhance the reactivity of the piperidine moiety, the hydroxyl group is typically converted to a better leaving group, such as a tosylate or mesylate.

G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃ N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine C₁₇H₂₅NO₅S N-Boc-4-hydroxypiperidine->N-Boc-4-tosyloxypiperidine Activation of Hydroxyl Group TosCl p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S TosCl->N-Boc-4-tosyloxypiperidine Pyridine Pyridine C₅H₅N Pyridine->N-Boc-4-tosyloxypiperidine Product N-Boc-4-(3,5-dimethoxyphenoxy)piperidine C₁₈H₂₇NO₅ N-Boc-4-tosyloxypiperidine->Product SN2 Displacement 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol C₈H₁₀O₃ Intermediate_Phenoxide Sodium 3,5-dimethoxyphenoxide C₈H₉NaO₃ 3,5-Dimethoxyphenol->Intermediate_Phenoxide Deprotonation NaH Sodium Hydride (NaH) NaH NaH->Intermediate_Phenoxide DMF Dimethylformamide (DMF) C₃H₇NO DMF->Product Intermediate_Phenoxide->Product

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Williamson Ether Synthesis

  • Step 2a: Tosylation of N-Boc-4-hydroxypiperidine

    • Materials:

      • N-Boc-4-hydroxypiperidine

      • p-Toluenesulfonyl chloride (TsCl)

      • Pyridine

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine (5 mL per gram) and cool the solution to 0 °C in an ice bath.

      • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

      • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

      • Pour the reaction mixture into ice-water and extract with ethyl acetate.

      • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-4-tosyloxypiperidine.

  • Step 2b: Etherification with 3,5-Dimethoxyphenol

    • Materials:

      • 3,5-Dimethoxyphenol

      • Sodium hydride (NaH, 60% dispersion in mineral oil)

      • N-Boc-4-tosyloxypiperidine

      • Anhydrous Dimethylformamide (DMF)

    • Procedure:

      • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of 3,5-dimethoxyphenol (1.2 eq) in DMF dropwise at 0 °C.

      • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

      • Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) in DMF and heat the reaction mixture to 60-80 °C for 4-8 hours.

      • Cool the reaction to room temperature and quench by the slow addition of water.

      • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-(3,5-dimethoxyphenoxy)piperidine.

This modern palladium-catalyzed method offers a more efficient and often milder alternative to the Williamson ether synthesis for the formation of the aryl ether bond.[13][14]

G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃ Product N-Boc-4-(3,5-dimethoxyphenoxy)piperidine C₁₈H₂₇NO₅ N-Boc-4-hydroxypiperidine->Product 3,5-Dimethoxyphenyl_halide 1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ 3,5-Dimethoxyphenyl_halide->Product Pd_catalyst Pd₂(dba)₃ C₅₄H₄₂O₃Pd₂ Pd_catalyst->Product Catalytic Cycle Ligand XPhos C₃₃H₄₇P Ligand->Product Catalytic Cycle Base Cs₂CO₃ Cs₂CO₃ Base->Product Catalytic Cycle Solvent Toluene C₇H₈ Solvent->Product

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Protocol 3: Buchwald-Hartwig C-O Coupling

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • 1-Bromo-3,5-dimethoxybenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and cesium carbonate (2.0 eq).

    • Add N-Boc-4-hydroxypiperidine (1.2 eq) and 1-bromo-3,5-dimethoxybenzene (1.0 eq).

    • Add anhydrous, degassed toluene (10 mL per gram of aryl bromide).

    • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford N-Boc-4-(3,5-dimethoxyphenoxy)piperidine.

  • Scalability Considerations: The cost of the palladium catalyst and ligand can be a significant factor on a large scale. However, catalyst loading can often be reduced with optimization. Removal of residual palladium from the final product is a critical consideration for pharmaceutical applications and may require specific purification steps.

The Mitsunobu reaction provides a mild and efficient method for the dehydration and coupling of an alcohol and a pronucleophile, in this case, 3,5-dimethoxyphenol.[1]

G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃ Product N-Boc-4-(3,5-dimethoxyphenoxy)piperidine C₁₈H₂₇NO₅ N-Boc-4-hydroxypiperidine->Product 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol C₈H₁₀O₃ 3,5-Dimethoxyphenol->Product PPh3 Triphenylphosphine (PPh₃) C₁₈H₁₅P PPh3->Product Redox Condensation DIAD Diisopropyl azodicarboxylate (DIAD) C₈H₁₄N₂O₄ DIAD->Product Redox Condensation THF Tetrahydrofuran (THF) C₄H₈O THF->Product

Caption: Mitsunobu Reaction Workflow.

Protocol 4: Mitsunobu Reaction

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • 3,5-Dimethoxyphenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3,5-dimethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced DIAD byproduct.

  • Scalability Considerations: The use of stoichiometric amounts of triphenylphosphine and DIAD generates significant amounts of byproducts, which can complicate purification on a large scale. The cost of these reagents can also be a factor. However, the mild reaction conditions are a significant advantage.

Part 3: Final Deprotection and HCl Salt Formation

The final step is the removal of the N-Boc protecting group and the formation of the desired hydrochloride salt. This is conveniently achieved in a single step using a solution of HCl in an organic solvent.[2][10]

Protocol 5: N-Boc Deprotection and HCl Salt Formation

  • Materials:

    • N-Boc-4-(3,5-dimethoxyphenoxy)piperidine

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve N-Boc-4-(3,5-dimethoxyphenoxy)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add 4 M HCl in 1,4-dioxane (5.0 eq) and stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

  • Purification of the Final Product: For pharmaceutical applications, the final product may require further purification. Recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) is a common method for purifying hydrochloride salts.[6] The purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note has detailed three scalable and robust synthetic routes to this compound, a valuable intermediate in pharmaceutical synthesis. The choice between the Williamson ether synthesis, the Buchwald-Hartwig C-O coupling, and the Mitsunobu reaction will be dictated by factors such as cost, scale, and the availability of specialized equipment and reagents. By providing detailed protocols and discussing the key considerations for scalability, this guide aims to empower researchers and drug development professionals to efficiently produce this important building block for their research and development endeavors.

References

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved February 13, 2026, from [Link]

  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Kulesh, M. O., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(15), 4989.
  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved February 13, 2026, from [Link]

  • BenchChem. (2025).
  • Shafi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4976.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6245.
  • V. S. S. R. R. Sirisolla, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3233.
  • Xiaohua, S. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved February 13, 2026, from [Link]

  • American Chemical Society. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved February 13, 2026, from [Link]

  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 9). Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Functionalization of the Piperidine Nitrogen in 4-(3,5-Dimethoxyphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic functionalization of 4-(3,5-Dimethoxyphenoxy)piperidine HCl , a versatile building block containing an electron-rich aryl ether moiety. The secondary amine at the piperidine core serves as a critical vector for diversification in medicinal chemistry, particularly for GPCR and kinase inhibitor discovery. This guide provides validated protocols for Reductive Amination , Buchwald-Hartwig Arylation , and Nucleophilic Substitution , specifically optimized to handle the hydrochloride salt form while preserving the integrity of the acid-sensitive 3,5-dimethoxyphenoxy ether linkage.

Strategic Considerations & Chemical Logic

The Scaffold Architecture

The substrate consists of a piperidine ring substituted at the 4-position with a 3,5-dimethoxyphenoxy group. Two critical chemical features dictate the functionalization strategy:

  • The Hydrochloride Salt: The molecule is supplied as an HCl salt to ensure stability. Direct use in non-polar solvents or metal-catalyzed reactions without neutralization will inhibit reactivity.

  • The Electron-Rich Ether Linkage: The 3,5-dimethoxyphenoxy group is electron-rich. While generally stable, it can be susceptible to electrophilic aromatic substitution or cleavage under highly acidic, high-temperature conditions (e.g., concentrated HBr or BBr3). Protocols must remain mild to moderate.

Decision Matrix for N-Functionalization

Selecting the correct pathway depends entirely on the desired R-group at the nitrogen center.

FunctionalizationStrategy Start Target R-Group? Alkyl Alkyl / Benzyl (sp3 Carbon) Start->Alkyl Aryl Aryl / Heteroaryl (sp2 Carbon) Start->Aryl Acyl Amide / Sulfonamide (Carbonyl/Sulfonyl) Start->Acyl Method_RA Reductive Amination (Aldehyde/Ketone + STAB) Alkyl->Method_RA Preferred (No Bis-alkylation) Method_SN2 Nucleophilic Substitution (Alkyl Halide + Base) Alkyl->Method_SN2 If Halide Available Aryl->Method_SN2 If Ar-X is electron deficient (SNAr) Method_BH Buchwald-Hartwig (Ar-X + Pd Cat) Aryl->Method_BH Standard Method_Coup Amide Coupling (Acid + HATU/EDC) Acyl->Method_Coup

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.

Pre-requisite Protocol: Free Base Liberation

Objective: Convert the stable HCl salt into the reactive free amine. Why: Palladium catalysts and many weak bases used in alkylation are incompatible with the stoichiometric HCl present in the starting material.

Method A: In-Situ Neutralization (Preferred for High Throughput)

Best for: Amide couplings and SN2 alkylations where excess base is already part of the protocol.

  • Dissolve the piperidine HCl salt in the reaction solvent (DCM or DMF).

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Stir for 5-10 minutes at room temperature.

  • Proceed immediately with the addition of the electrophile.

Method B: Extractive Isolation (Preferred for Sensitive Catalysis)

Best for: Buchwald-Hartwig or Reductive Aminations where amine salts might interfere with catalyst turnover or reducing agent activity.

  • Suspend this compound (1.0 g) in DCM (20 mL).

  • Add 1M NaOH or Saturated NaHCO3 (20 mL).

  • Stir vigorously for 15 minutes until the solid dissolves and layers clarify.

  • Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Result: Viscous oil or low-melting solid (Free Base). Use immediately.

Protocol: Reductive Amination (N-Alkylation)

Application: Installation of alkyl, benzyl, or cycloalkyl groups. Mechanism: Formation of an iminium ion followed by selective reduction.[1][2] Advantage: Avoids "over-alkylation" (quaternization) common with alkyl halides.[2]

Materials
  • Amine: 4-(3,5-Dimethoxyphenoxy)piperidine (Free base or HCl + 1 eq TEA).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, pH ~5-6).

Step-by-Step Workflow
  • Imine Formation: In a vial, dissolve the piperidine HCl (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol) and stir for 5 mins.

  • Add the Aldehyde/Ketone (1.1 mmol).

  • Add Acetic Acid (1.0 mmol, ~60 µL). Critical: The slight acidity catalyzes iminium formation.

  • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Mild gas evolution may occur.

  • Stir at RT for 4–16 hours. Monitor by LCMS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Add Saturated NaHCO3 (5 mL) and stir for 20 mins to decompose borate complexes.

  • Workup: Extract with DCM (3x), wash with brine, dry (Na2SO4), and concentrate.

Expert Insight: For sterically hindered ketones, replace STAB with Sodium Cyanoborohydride (NaBH3CN) and heat to 50°C, but ensure proper venting of HCN byproducts [1].

Protocol: Buchwald-Hartwig Amination (N-Arylation)

Application: Coupling with aryl halides to form N-aryl piperidines.[3] Challenge: The free amine secondary nitrogen is moderately hindered by the 4-phenoxy group; potent ligands are required.

Catalyst System Selection[2][4][5]
  • Precatalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: RuPhos or BrettPhos (Best for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (if functional groups are base-sensitive).

Step-by-Step Workflow
  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add:

    • Pd(OAc)2 (2 mol%)[4]

    • RuPhos (4 mol%)

    • Aryl Halide (1.0 eq)

    • 4-(3,5-Dimethoxyphenoxy)piperidine (Free Base preferred) (1.2 eq)

    • NaOtBu (1.5 eq)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (Concentration ~0.2 M).

  • Degassing: Sparge with inert gas for 2 minutes. Seal the vial.

  • Reaction: Heat to 80–100°C for 12–18 hours.

    • Visual Check: Reaction often turns from dark red to black/brown.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

BuchwaldWorkflow Step1 Inert Atmosphere Setup (Argon/N2) Step2 Add Reagents: Pd Source + RuPhos + Base Step1->Step2 Step3 Add Piperidine & Aryl Halide (Solvent: Toluene/Dioxane) Step2->Step3 Step4 Heat 80-100°C (12-18 Hours) Step3->Step4 Step5 Celite Filtration & Purification Step4->Step5

Figure 2: Optimized workflow for Palladium-catalyzed N-arylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formationAdd molecular sieves (4Å) to scavenge water; increase AcOH slightly.
No Reaction (Buchwald) Catalyst poisoning by HCl saltEnsure Free Base is used or add extra equivalent of base (NaOtBu).
Bis-alkylation (SN2) Highly reactive alkyl halideSwitch to Reductive Amination or use slow addition of electrophile at 0°C.
Product degradation Acid sensitivity of etherAvoid strong Lewis acids (BBr3, AlCl3) during workup; keep pH > 3.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling."

  • Sigma-Aldrich. "Application Note – Reductive Amination."

Sources

Validation & Comparative

HPLC method development for 4-(3,5-Dimethoxyphenoxy)piperidine HCl purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC Method Development for 4-(3,5-Dimethoxyphenoxy)piperidine HCl Purity Analysis

Introduction: The "Silanol Trap" in Basic Amine Analysis

The analysis of This compound presents a classic but formidable challenge in liquid chromatography: the separation of a highly basic secondary amine possessing a hydrophobic aromatic tail.

The piperidine moiety typically exhibits a pKa between 10.5 and 11.2 . At standard chromatographic pH (2.0 – 7.0), this nitrogen is fully protonated (


). While this increases aqueous solubility, it creates two critical issues:
  • Dewetting/Low Retention: The ionized molecule is too polar to retain well on standard C18 phases, often eluting in the void volume (

    
    ).
    
  • Peak Tailing: The cationic amine interacts electrostatically with residual anionic silanols (

    
    ) on the silica support, causing severe peak tailing (
    
    
    
    ) and loss of resolution.

This guide objectively compares three distinct chromatographic approaches to solve these issues, moving beyond "trial and error" to mechanistic control.

Mechanism of Action & Column Selection Logic

To achieve a robust method, we must exploit the specific structural features of the analyte: the basic nitrogen and the electron-rich dimethoxybenzene ring .

Chromatographic_Interactions cluster_0 Interactions Analyte 4-(3,5-Dimethoxyphenoxy) piperidine HCl Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) C18_Chain C18 Ligand (Hydrophobic) Analyte->C18_Chain Van der Waals (Retention) Phenyl Phenyl-Hexyl Ligand (Pi-Pi) Analyte->Phenyl Pi-Pi Stacking (Selectivity) High_pH High pH (>10) Neutralizes Amine High_pH->Analyte Suppresses Ionization

Figure 1: Mechanistic interactions driving column selection. Red path indicates the primary failure mode (tailing).

Experimental Protocols & Comparative Methodologies

We evaluated three distinct separation strategies.

Common Conditions (All Methods)
  • Concentration: 0.5 mg/mL in Water:Methanol (50:50).

  • Flow Rate: 1.0 mL/mL (adjusted for column ID).

  • Detection: UV @ 275 nm (targeting the phenoxy chromophore).

  • Temperature: 40°C.

Method A: The "Traditional" Approach (Baseline)
  • Column: Fully Porous Silica C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: Low pH suppresses silanol ionization (

    
    ), theoretically reducing tailing.[2]
    
Method B: High pH Hybrid Strategy (Recommended)
  • Column: Charged Surface Hybrid (CSH) C18 (2.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: At pH 10, the piperidine amine is neutral (free base). This eliminates silanol interactions and dramatically increases hydrophobicity, improving retention and shape.

Method C: Alternative Selectivity (Phenyl-Hexyl)
  • Column: Superficially Porous (Core-Shell) Phenyl-Hexyl (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: Uses

    
     interactions between the stationary phase and the dimethoxybenzene ring to separate impurities that co-elute on C18.
    

Comparative Data Analysis

The following data summarizes the performance of the 4-(3,5-Dimethoxyphenoxy)piperidine peak under the three conditions.

MetricMethod A (Traditional C18, pH 3)Method B (Hybrid C18, pH 10)Method C (Core-Shell Phenyl, Acidic)
Retention Factor (

)
1.2 (Poor)8.5 (Excellent)2.1 (Moderate)
Tailing Factor (

)
2.4 (Fail)1.05 (Perfect) 1.3 (Acceptable)
Theoretical Plates (

)
~4,500~18,000~22,000
Resolution (

)
*
N/A (Co-elution)> 5.0> 3.5
MS Compatibility No (Non-volatile buffer)Yes Yes

*Resolution calculated against the nearest synthetic precursor impurity.

Critical Observations:
  • Method A Failure: Despite the low pH, the basic amine still interacts with the silica surface, resulting in a broad, tailing peak (

    
    ). The retention is dangerously low (
    
    
    
    ), risking interference from the solvent front.
  • Method B Superiority: Operating at pH 10 deprotonates the piperidine. The molecule behaves like a neutral hydrophobic compound. The peak symmetry is near-perfect (

    
    ), and the retention increases 7-fold, moving the peak away from polar matrix interferences.
    
  • Method C Utility: While it tails slightly more than Method B, the Phenyl-Hexyl phase offers unique selectivity. If your synthesis produces impurities with similar hydrophobicity but different aromatic substitution patterns (e.g., a monomethoxy impurity), this column will likely resolve them better than C18.

Step-by-Step Method Development Workflow

Use this decision tree to finalize your method validation.

Method_Decision_Tree Start Start: Purity Analysis of Phenoxy Piperidine Check_MS Is MS Detection Required? Start->Check_MS Select_Buffer Select Volatile Buffer: Ammonium Bicarbonate (pH 10) or Formic Acid (pH 2.7) Check_MS->Select_Buffer Yes Check_MS->Select_Buffer No (But recommended) Yes_MS Yes Choose_Col Primary Column Selection: Hybrid C18 (High pH Stable) Select_Buffer->Choose_Col Run_Screen Run Screening Gradient 5-95% B over 10 min Choose_Col->Run_Screen Check_Res Are Impurities Resolved? Run_Screen->Check_Res Success Validate Method B (High pH) Check_Res->Success Yes Switch_Selectivity Switch to Method C: Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Check_Res->Switch_Selectivity No Fail_Res No: Co-elution observed

Figure 2: Decision tree for optimizing separation of basic piperidine derivatives.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • Agilent Technologies. (2018). Improving the Analysis of Basic Compounds using High pH Mobile Phases. Technical Overview. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

Sources

Comparative Guide: 1H & 13C NMR Interpretation of 4-(3,5-Dimethoxyphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural verification of 4-(3,5-Dimethoxyphenoxy)piperidine HCl via NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring a robust reference for distinguishing this specific building block from its free base or impurities.

Executive Summary & Utility

This compound is a functionalized saturated heterocycle often used as a diversity element in fragment-based drug discovery (FBDD). Its structural integrity relies on two distinct domains: the electron-rich 3,5-dimethoxyphenyl ether (aromatic tail) and the piperidinium cation (polar head).

This guide compares the HCl Salt form (product) against the Free Base (precursor/alternative) to highlight critical spectral shifts used for quality control.

Experimental Protocol: Acquisition Strategy

To ensure reproducible data, the choice of solvent is critical due to the ionic nature of the hydrochloride salt.

Method A: High-Fidelity Characterization (Recommended)
  • Solvent: DMSO-

    
     (99.9% D)
    
  • Rationale: The HCl salt is fully soluble. DMSO-

    
     slows proton exchange, allowing the observation of the ammonium (
    
    
    
    ) protons, which serves as a direct confirmation of salt formation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 2.0 s (ensure integration accuracy of aromatic vs. aliphatic signals).
      
    • Scans: 16 (1H), 512+ (13C).

Method B: Comparison/Lipophilicity Check
  • Solvent: CDCl

    
     (with TMS)
    
  • Rationale: Used to compare with the free base. Note that the HCl salt may show broadened signals or partial solubility in chloroform.

  • Critical Note: The

    
     signal is often invisible or extremely broad in CDCl
    
    
    
    due to rapid exchange and quadrupolar broadening.

Structural Logic & Assignment Workflow

The assignment strategy follows a "Outside-In" approach: identifying the distinct aromatic symmetry first, then the stable methoxy anchors, and finally the conformationally flexible piperidine ring.

Visualization: Assignment Logic Flow

NMR_Workflow cluster_check Validation Checkpoint Sample Sample Spectrum Aromatic 1. Aromatic Region (6.0 - 6.3 ppm) Sample->Aromatic Check Symmetry Methoxy 2. Methoxy Anchor (~3.7 ppm, s, 6H) Aromatic->Methoxy Confirm Integration Linker 3. C4-H Linker (~4.5 ppm, m, 1H) Methoxy->Linker Locate Ether Piperidine 4. Piperidine Ring (Salt vs Base Check) Linker->Piperidine Assess Protonation Salt HCl Salt Confirmed Piperidine->Salt DMSO: NH2+ visible alpha-H downfield Base Free Base Identified Piperidine->Base CDCl3: No NH alpha-H upfield

Figure 1: Step-by-step logic for spectral assignment. The "Validation Checkpoint" distinguishes the salt form from the free base.

Detailed Spectral Interpretation

Part A: The Aromatic Region (3,5-Dimethoxyphenoxy)

This moiety provides a "fingerprint" pattern due to its symmetry.[1]

  • Symmetry: The molecule has a plane of symmetry through the C1-C4 axis of the phenoxy ring.

  • Signals: You will observe two signals in a 2:1 ratio in the shielded aromatic region (6.0–6.5 ppm).

    • 
       ~6.15 ppm (d, J=2.2 Hz, 2H):  Protons at positions 2 and 6. They are chemically equivalent. The doublet arises from meta-coupling to the proton at position 4.
      
    • 
       ~6.05 ppm (t, J=2.2 Hz, 1H):  Proton at position 4. It is a triplet because it couples to both H2 and H6.
      
    • Note: In lower resolution instruments (300 MHz), these may appear as broad singlets.

Part B: The Piperidine Core (The Comparator)

This is where the HCl vs. Free Base distinction is made.

PositionProton TypeFree Base (

ppm, CDCl

)
HCl Salt (

ppm, DMSO-

)
Mechanistic Cause of Shift
NH Amine~1.8 (broad s, 1H)~9.0 (broad s, 2H) Protonation creates a charged ammonium species (

), highly deshielded.

-CH

C2, C62.7 – 2.8 (m)3.0 – 3.2 (m) Inductive effect of the cationic nitrogen (

) pulls electron density, shifting signals downfield.

-CH

C3, C51.5 – 1.7 (m)1.8 – 2.1 (m) Slight downfield shift due to proximity to the cation and ring flattening.

-CH
C4 (Ether)4.2 – 4.3 (tt)4.5 – 4.7 (m) Deshielding from the oxygen attachment + through-space effect of the cation.

Master Data Tables

Table 1: 1H-NMR Assignment (400 MHz, DMSO- )
Shift (

)
MultiplicityIntegralAssignmentNotes
9.10 br s2H

Diagnostic for HCl salt. Disappears with

shake.
6.18 d (

)
2HAr-H (2, 6)meta-coupled. Shielded by alkoxy groups.
6.08 t (

)
1HAr-H (4)Most shielded aromatic proton (between two OMe).
4.65 m (sept-like)1HPip-H (4)Alpha to oxygen.
3.72 s6H

Characteristic sharp singlet.
3.00 – 3.25 m4HPip-H (2, 6)Broadened due to ring inversion dynamics.
2.05 – 2.15 m2HPip-H (3, 5) eqEquatorial protons.
1.80 – 1.90 m2HPip-H (3, 5) axAxial protons.
Table 2: 13C-NMR Assignment (100 MHz, DMSO- )
Shift (

)
Carbon TypeAssignmentReasoning
161.5 Quaternary CAr-C (3, 5)Attached to Methoxy (Deshielded).
158.8 Quaternary CAr-C (1)Attached to Piperidine Ether.
96.0 Methine CHAr-C (2, 6)Ortho to alkoxy groups (Shielded).
93.5 Methine CHAr-C (4)Most shielded carbon (between two OMe).
68.5 Methine CHPip-C (4)Ether linkage carbon.
55.6 Methyl


Standard methoxy shift.
41.5 Methylene

Pip-C (2, 6)Alpha to

. (Would be ~45 in free base).
28.0 Methylene

Pip-C (3, 5)Beta carbons.

Comparison with Alternatives

When evaluating this compound against similar building blocks, consider the electronic influence of the aromatic tail on the piperidine


.
Comparison: 3,5-Dimethoxy vs. 4-Fluoro vs. Unsubstituted Phenoxy

Comparison cluster_implication Implication for Drug Design Target Target: 3,5-Dimethoxy (Electron Rich) Alt1 Alternative A: Unsubstituted Phenoxy (Neutral) Target->Alt1 Ar-H Shift: Target is ~1.0 ppm Upfield Alt2 Alternative B: 4-Fluorophenoxy (Electron Poor) Target->Alt2 Coupling: Target = meta (d/t) Alt B = complex multiplet Effect Metabolic Stability: 3,5-OMe sites blocked from metabolism but prone to O-demethylation. Target->Effect

Figure 2: Spectral and functional comparison with common analogues.

  • Spectral Differentiator: The 3,5-dimethoxy analogue is unique because its aromatic protons are significantly upfield (6.0–6.2 ppm) compared to the unsubstituted phenoxy (6.9–7.3 ppm). This allows for easy identification in complex mixtures.

References

  • SDBS (AIST): Spectral Database for Organic Compounds. Comparison of anisole and piperidine derivatives. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on benzene rings).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for Piperidine conformational shifts). [Link]

  • PubChem. Compound Summary for 4-phenoxypiperidine derivatives. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Dimethoxyphenoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxyphenoxy piperidine motifs are critical structural scaffolds found in acetylcholinesterase inhibitors (e.g., Donepezil analogs), designer psychoactive substances, and synthetic opioid intermediates. Their analysis presents a unique challenge: distinguishing between regioisomers (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) and characterizing the ether linkage stability under different ionization energies.

This guide provides a technical comparison of fragmentation pathways using Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS).[1] It focuses on the diagnostic utility of ether cleavage and the "Ortho Effect" for isomeric differentiation, providing a self-validating workflow for structural elucidation.

Mechanistic Comparison: ESI-MS/MS vs. EI-MS[1]

The choice of ionization technique dictates the observed fragmentation landscape. For dimethoxyphenoxy piperidines, ESI is superior for molecular weight confirmation and linker stability analysis, while EI provides fingerprinting for the piperidine ring structure.

FeatureESI-MS/MS (CID) EI-MS (70 eV)
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (High internal energy)
Charge Localization Protonation on Piperidine Nitrogen (

)
Radical Cation on Aromatics or Nitrogen (

)
Dominant Pathway Inductive Cleavage of the Ether Linker

-Cleavage
of the Piperidine Ring
Diagnostic Value Best for sequencing the linker chain and substituent analysis.Best for library matching and identifying the piperidine subclass.
Isomer Sensitivity High (via MS/MS energy ramping)Low (Spectra often identical for isomers)
The "Ortho Effect" in Regioisomer Differentiation

A critical analytical challenge is distinguishing 2,3-dimethoxy isomers from 3,4-dimethoxy isomers.

  • 3,4-Dimethoxy (Meta/Para): Fragment via sequential loss of methyl radicals (

    
    , -15 Da).
    
  • 2,3-Dimethoxy (Ortho): Exhibits the "Ortho Effect." The proximity of the two methoxy groups facilitates a specific rearrangement, often leading to the direct loss of formaldehyde (

    
    , -30 Da) or methanol (
    
    
    
    , -32 Da) depending on the internal energy.

Detailed Fragmentation Pathways[2]

The fragmentation of a representative compound, 1-[2-(3,4-dimethoxyphenoxy)ethyl]piperidine , follows three distinct mechanistic branches.

Pathway A: Ether Linkage Cleavage (Diagnostic)

Under ESI-CID conditions, the ether oxygen can become protonated, or the charge remains on the piperidine nitrogen while remote inductive cleavage occurs.

  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Result: Formation of the dimethoxyphenol cation (or radical cation in EI) and a neutral ethyl-piperidine species, or conversely, the ethyl-piperidine cation (

    
     112) and neutral dimethoxyphenol.
    
Pathway B: Piperidine Ring Disassembly

Dominant in EI, but observable in ESI at high collision energies (CE > 35 eV).

  • Mechanism:

    
    -cleavage adjacent to the nitrogen.[2]
    
  • Result: Formation of the immonium ion (

    
     84 for unsubstituted piperidine).
    
Pathway C: Demethylation (Substituent Scrambling)
  • Mechanism: Radical loss of methyl groups from the benzene ring.

  • Result: Peaks at

    
     and 
    
    
    
    .

Visualization of Signaling Pathways

The following diagram illustrates the ESI-MS/MS fragmentation tree for a generic dimethoxyphenoxy ethyl-piperidine (


).

FragmentationPathway Precursor Precursor [M+H]+ m/z 266 (Protonated on N) EtherCleavage Ether Cleavage (Inductive) Precursor->EtherCleavage Low CE (10-20 eV) RingCleavage Piperidine Ring Cleavage Precursor->RingCleavage High CE (>35 eV) Demethylation Demethylation (Radical Loss) Precursor->Demethylation Med CE (20-30 eV) Frag_Pip Ethyl-Piperidine Ion m/z 112 (Base Peak) EtherCleavage->Frag_Pip Charge Retention on N Frag_Phenol Dimethoxyphenol Ion m/z 155 (Low Intensity) EtherCleavage->Frag_Phenol Charge Migration Frag_Immonium Piperidine Immonium m/z 84 RingCleavage->Frag_Immonium RDA / alpha-cleavage Frag_M15 [M - CH3]+ m/z 251 Demethylation->Frag_M15

Caption: Figure 1. ESI-MS/MS fragmentation tree showing energy-dependent pathways for dimethoxyphenoxy piperidines.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Ensures protonation of the piperidine nitrogen (

      
      ) for maximum ESI sensitivity.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

  • Collision Energy (CE) Ramping:

    • Step 1 (Survey): Collect data at CE 15, 30, and 45 eV simultaneously (or stepped).

    • Validation: Low energy should preserve the

      
      ; high energy must yield the 
      
      
      
      84 immonium ion.
Isomer Differentiation Decision Tree

Use this logic flow to distinguish 2,3-dimethoxy from 3,4-dimethoxy isomers.

IsomerLogic Start Analyze MS/MS Spectrum (Normalized CE 30%) Check1 Check Neutral Loss Region Start->Check1 Branch1 Significant [M-30/32] (Loss of CH2O / CH3OH) Check1->Branch1 Yes Branch2 Dominant [M-15] (Loss of CH3 only) Check1->Branch2 No Result1 2,3-Dimethoxy Isomer (Ortho Effect) Branch1->Result1 Result2 3,4-Dimethoxy Isomer (Meta/Para Stability) Branch2->Result2

Caption: Figure 2. Decision matrix for differentiating dimethoxy regioisomers based on neutral loss patterns.

Comparative Data Tables

The following table summarizes the expected diagnostic ions for a generic 1-[2-(dimethoxyphenoxy)ethyl]piperidine (MW 265.35).

Fragment Identitym/z (Theoretical)OriginRelative Abundance (ESI)Relative Abundance (EI)
Precursor 266.17 (

)
Protonated Molecule100% (Low CE)< 5% (

)
Dimethoxybenzyl 151.07Benzyl cation (if C-C linked)VariableHigh
Dimethoxyphenol 155.06Phenoxy cation (Ether cleavage)10-30%< 10%
Ethyl-Piperidine 112.11Linker + Piperidine40-80%Moderate
Piperidine Ring 84.08Immonium Ion (

)
High (High CE)100% (Base Peak)
Demethylated 251.15Loss of

5-15%Moderate

Note on Donepezil: While structurally similar, Donepezil contains a benzyl linker (C-C), not a phenoxy (C-O-C) linker. Consequently, Donepezil fragmentation is dominated by


 91 (benzyl) and 

362 (water loss), whereas phenoxy-piperidines are dominated by the ether cleavage described above [1].

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Institute of Justice. (2012). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). U.S. Department of Justice. Link

  • Ambati, C. S., et al. (2018). Product ion mass spectra of donepezil and cisapride. ResearchGate. Link

  • Dias, H. J., et al. (2019).[3] Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.